molecular formula C10H17ClO4 B096765 Diethyl (3-chloropropyl)malonate CAS No. 18719-43-2

Diethyl (3-chloropropyl)malonate

Cat. No.: B096765
CAS No.: 18719-43-2
M. Wt: 236.69 g/mol
InChI Key: WUOPYKKJFZHTRA-UHFFFAOYSA-N
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Description

Diethyl (3-chloropropyl)malonate is an organic compound with the molecular formula C10H17ClO4 and a molecular weight of 236.69 g/mol . It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a chloropropyl

Biological Activity

Diethyl (3-chloropropyl)malonate (DCM) is a malonate derivative that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17ClO4C_{10}H_{17}ClO_4 and features a chloropropyl group attached to a diethyl malonate backbone. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of DCM typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. This reaction can be facilitated by using bases such as potassium carbonate (K2CO3) in various solvents. For instance, one study reported an 85.2% yield when employing nano-K2CO3 as a base at 65 °C . The overall reaction scheme can be summarized as follows:

  • Reactants : Diethyl malonate + 1-bromo-3-chloropropane
  • Conditions : Base (e.g., K2CO3), temperature control
  • Product : this compound

Antimicrobial Properties

Research indicates that malonate derivatives, including DCM, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various malonates against pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals . The chloropropyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers . The structural similarity to other known enzyme inhibitors positions DCM as a candidate for further exploration.

Case Studies

  • Synthesis and Biological Evaluation : A recent study synthesized DCM and evaluated its biological activity against various cancer cell lines. The results indicated that DCM exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
  • Toxicological Assessment : Another investigation assessed the toxicity of DCM using standard protocols. The compound showed moderate toxicity levels in vitro, necessitating further studies to evaluate its safety profile for potential therapeutic use .

Research Findings Summary

StudyFindings
DCM exhibits antimicrobial properties against several pathogens.
Demonstrated cytotoxic effects on breast cancer cell lines; potential as an anticancer agent.
Effective synthesis methods yielding high purity and yield; implications for industrial applications.
Potential enzyme inhibition capabilities; further exploration needed for therapeutic uses.

Scientific Research Applications

Organic Synthesis

Diethyl (3-chloropropyl)malonate serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Michael Addition Reactions : This compound can undergo Michael addition with various nucleophiles, forming β-keto esters or β-amino acids. For instance, studies have demonstrated its use in the synthesis of polyfunctionalized β,γ-unsaturated enones through K2_2CO3_3-catalyzed reactions with substituted 1,2-allenic ketones .
  • Synthesis of Pregabalin Derivatives : this compound has been utilized in the synthesis of Pregabalin and its derivatives through organocatalytic Michael additions to nitroalkenes .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeProduct TypeReference
Michael Additionβ-Keto esters
Synthesis of Pregabalin DerivativesNitroalkene derivatives
Arylationα-Aryl malonates

Medicinal Chemistry

In medicinal chemistry, this compound is significant for drug development. Its derivatives have shown potential as anticonvulsants and analgesics.

  • Anticonvulsant Activity : Research indicates that compounds derived from this compound exhibit anticonvulsant properties similar to those of Pregabalin, making it a candidate for further pharmacological studies .

Biochemical Applications

This compound is also utilized in biochemical applications:

  • Bioprocessing : The compound plays a role in bioprocessing technologies, including cell culture and gene therapy applications. Its derivatives are used in the production of biologically active compounds .
  • Chromatography and Molecular Testing : It is employed in various chromatography techniques and molecular testing methods due to its chemical stability and reactivity .

Table 2: Biochemical Applications of this compound

Application TypeDescriptionReference
BioprocessingUsed in cell culture and gene therapy
ChromatographyEmployed in separation techniques
Molecular TestingUtilized in diagnostic methods

Case Study 1: Synthesis of β-Keto Esters

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of β-keto esters using this compound as a key intermediate. The reaction was catalyzed by K2_2CO3_3, leading to high yields of the desired products under mild conditions .

Case Study 2: Development of Anticonvulsants

Research on the anticonvulsant activity of this compound derivatives revealed their effectiveness comparable to existing medications like Pregabalin. The study highlighted the potential for these compounds to be developed into new therapeutic agents for epilepsy treatment .

Properties

IUPAC Name

diethyl 2-(3-chloropropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOPYKKJFZHTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171987
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-43-2
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (3-chloropropyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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